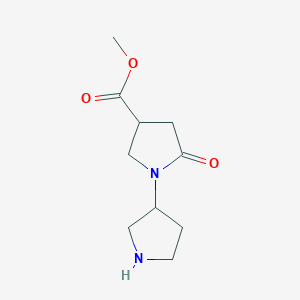
5-Bromo-2-(4-methylpiperazin-1-yl)pyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "5-Bromo-2-(4-methylpiperazin-1-yl)pyridin-3-amine" is a chemical entity that has not been directly synthesized or characterized in the provided papers. However, the papers do discuss related compounds and their synthesis, which can provide insights into the potential properties and reactivity of the compound . The first paper discusses a regioselective displacement reaction involving a brominated pyrimidine, which is somewhat structurally related to the pyridine ring in the target compound . The second paper details the synthesis of a brominated indazole derivative, which, while not the same, shares the bromine substitution pattern that could be relevant to the target compound's synthesis .
Synthesis Analysis
The synthesis of related compounds involves regioselective reactions and the use of secondary amines. In the first paper, the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia leads to a substituted pyrimidine . This suggests that a similar approach could potentially be used to synthesize the target compound by reacting a suitable brominated pyridine with a secondary amine, such as 4-methylpiperazine. The second paper describes a N1-arylation step, which could be analogous to a step in the synthesis of the target compound, where a nitrogen-containing ring is arylated .
Molecular Structure Analysis
While the exact molecular structure of "this compound" is not provided, the papers give insights into the crystal structures of similar compounds. The first paper reports that the synthesized pyrimidine crystallizes in the monoclinic crystal system , and the second paper describes the crystal structure of a brominated indazole derivative in the triclinic system . These findings suggest that the target compound may also crystallize in a well-defined crystal system, and its structure could be elucidated using similar techniques such as X-ray crystallography.
Chemical Reactions Analysis
The papers do not directly address the chemical reactions of "this compound", but they do provide information on the reactivity of brominated heterocycles. The presence of a bromine atom in these compounds typically facilitates further substitution reactions, such as the displacement with secondary amines . This implies that the target compound may also undergo similar reactions, potentially leading to a variety of derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of the target compound can be inferred from the related compounds discussed in the papers. The crystallization behavior and the presence of hydrogen bonding in the crystal structures suggest that the target compound may also exhibit solid-state hydrogen bonding, which could affect its melting point and solubility . The spectroscopic characterization of the related compounds, including FT-IR, NMR, and elemental analysis, indicates that similar methods could be used to characterize the physical and chemical properties of the target compound .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- A study by Mishriky and Moustafa (2013) discusses the synthesis of a related compound, 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile, through a nucleophilic substitution reaction, which could provide insights into the chemical properties and synthesis methods for 5-Bromo-2-(4-methylpiperazin-1-yl)pyridin-3-amine (Mishriky & Moustafa, 2013).
Application in Synthesizing Novel Derivatives
- Ahmad et al. (2017) describe the use of 5-Bromo-2-methylpyridin-3-amine in the synthesis of novel pyridine derivatives through Suzuki cross-coupling reactions. This indicates potential applications of this compound in the creation of new chemical compounds (Ahmad et al., 2017).
Potential as a Biological Agent
- Asghari et al. (2016) synthesized derivatives of a similar compound and evaluated them as potential inhibitors of 15-lipoxygenase, an enzyme involved in inflammatory processes. This research hints at the potential biological applications of this compound (Asghari et al., 2016).
Antimicrobial Activity
- Bayrak et al. (2009) explored the antimicrobial activity of new compounds synthesized from isonicotinic acid hydrazide, which may suggest similar research avenues for this compound (Bayrak et al., 2009).
Crystallographic Analysis
- Doulah et al. (2014) conducted a regioselective displacement reaction study, which included X-ray crystallography analysis. Such analytical techniques could be relevant for understanding the crystal structure of this compound (Doulah et al., 2014).
Photophysical Properties
- Toche and Chavan (2013) studied the fluorescence behavior of Thieno[3, 2-c]pyridine derivatives, suggesting that this compound could be explored for similar photophysical properties (Toche & Chavan, 2013).
Additional Studies
- Several other studies explore the synthesis and potential applications of compounds similar to this compound, indicating a broad range of chemical and biological research applications. These include the synthesis of new polymorphic forms and derivatives, exploration of antimicrobial and anticancer properties, and the study of crystal structures and photophysical behaviors of related compounds (Abdelriheem et al., 2017); (Abdel‐Latif et al., 2019); (Bakavoli et al., 2006).
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds have been known to interact with serine/threonine-protein kinases , which play a crucial role in cell cycle regulation and DNA damage response.
Mode of Action
This can result in alterations in cell cycle progression and DNA repair mechanisms .
Biochemical Pathways
Given its potential interaction with protein kinases, it may influence pathways related to cell cycle regulation and dna damage response .
Result of Action
Based on its potential targets, it might induce changes in cell cycle progression and dna repair mechanisms .
Propiedades
IUPAC Name |
5-bromo-2-(4-methylpiperazin-1-yl)pyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN4/c1-14-2-4-15(5-3-14)10-9(12)6-8(11)7-13-10/h6-7H,2-5,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBXKIRALZZZBSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=N2)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1-Phenylethyl)carbamoyl]methyl benzoate](/img/structure/B3014292.png)
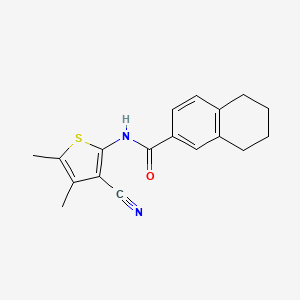
![[4-(Aminomethyl)-4-fluorocyclohexyl]methanol;hydrochloride](/img/structure/B3014294.png)
![N-(3-acetamidophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3014295.png)
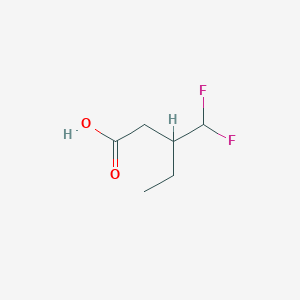
![5-[(4-Methylphenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one](/img/structure/B3014297.png)
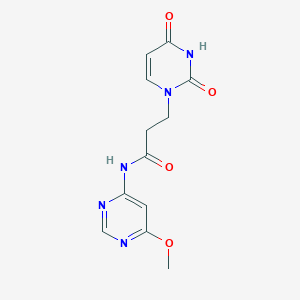

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-cyclopentyloxalamide](/img/structure/B3014303.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B3014306.png)
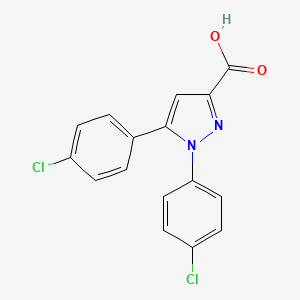
![N-(4-ethoxyphenyl)-3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B3014312.png)
